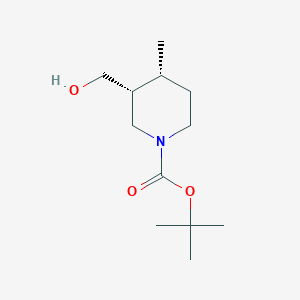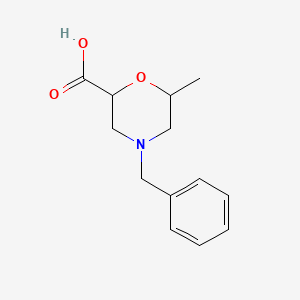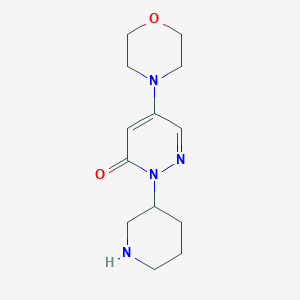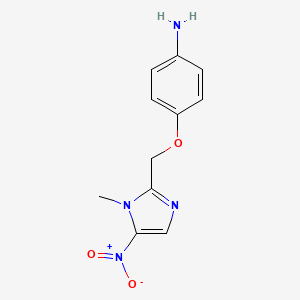
rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. Its unique structure, featuring a cyclohexanol ring and a piperidinyl group, makes it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol typically involves the following steps:
Formation of the cyclohexanol ring: This can be achieved through hydrogenation of a suitable precursor, such as cyclohexanone.
Introduction of the piperidinyl group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the cyclohexanol ring.
Chiral resolution: The final step involves separating the desired enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods may involve large-scale hydrogenation and substitution reactions, followed by efficient chiral resolution processes to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohols or amines using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol:
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Pharmacology: Research may focus on its interactions with various biological targets, such as receptors or enzymes.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism.
Comparación Con Compuestos Similares
Similar Compounds
rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol: can be compared with other piperidinyl-cyclohexanol derivatives, such as:
Uniqueness
- This compound is unique due to its specific phenyl substitution, which may confer distinct pharmacological properties and synthetic utility compared to its methyl or ethyl analogs.
Propiedades
Fórmula molecular |
C17H25NO |
|---|---|
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
(1R,2S)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17+/m0/s1 |
Clave InChI |
YSSBJODGIYRAMI-DLBZAZTESA-N |
SMILES isomérico |
C1CC[C@H]([C@H](C1)N2CCC(CC2)C3=CC=CC=C3)O |
SMILES canónico |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B12948500.png)
![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B12948507.png)


